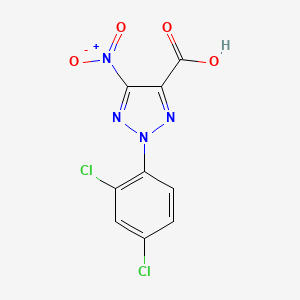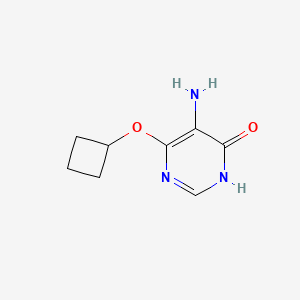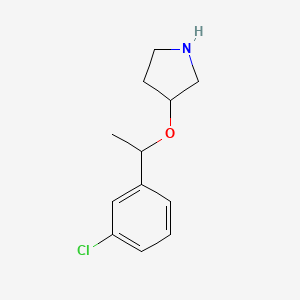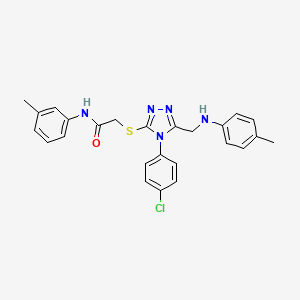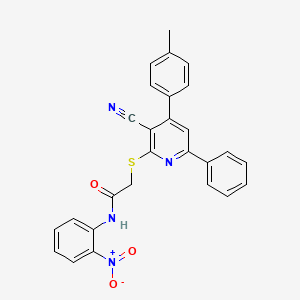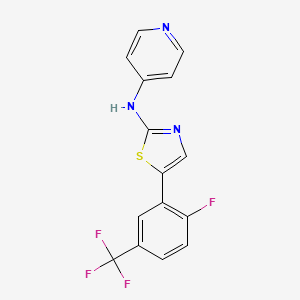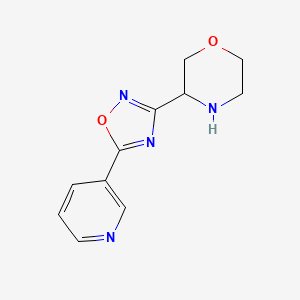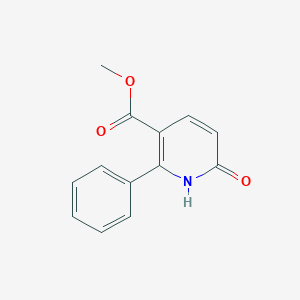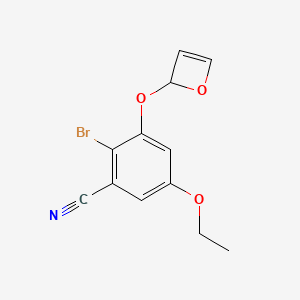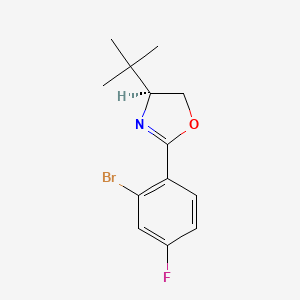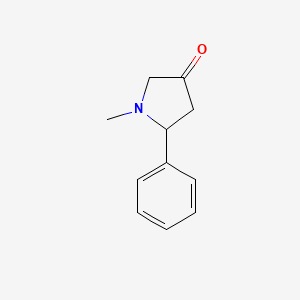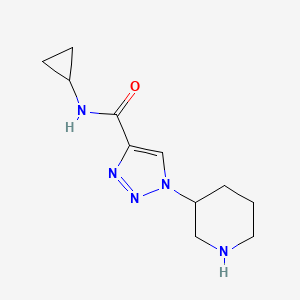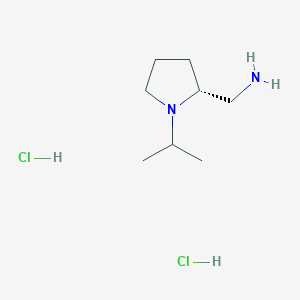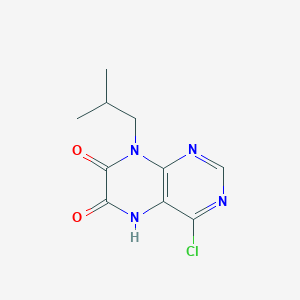
4-Chloro-8-isobutylpteridine-6,7(5H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-8-isobutylpteridine-6,7(5H,8H)-dione is a synthetic organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions. The unique structure of this compound makes it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-isobutylpteridine-6,7(5H,8H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-triaminopyrimidine and isobutyl aldehyde.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring purity through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-Chloro-8-isobutylpteridine-6,7(5H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated pteridine rings.
Substitution: Formation of substituted pteridines with various functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role as an enzyme inhibitor or cofactor.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-8-isobutylpteridine-6,7(5H,8H)-dione involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as dihydrofolate reductase or other pteridine-dependent enzymes.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of metabolic pathways that rely on pteridine cofactors.
類似化合物との比較
Similar Compounds
4-Chloropteridine: A simpler analog with similar chemical properties.
8-Isobutylpteridine: Lacks the chloro substituent but shares the isobutyl group.
6,7-Dimethylpteridine: Another pteridine derivative with different substituents.
Uniqueness
4-Chloro-8-isobutylpteridine-6,7(5H,8H)-dione is unique due to its specific combination of chloro and isobutyl substituents, which may confer distinct chemical reactivity and biological activity compared to other pteridine derivatives.
特性
分子式 |
C10H11ClN4O2 |
|---|---|
分子量 |
254.67 g/mol |
IUPAC名 |
4-chloro-8-(2-methylpropyl)-5H-pteridine-6,7-dione |
InChI |
InChI=1S/C10H11ClN4O2/c1-5(2)3-15-8-6(7(11)12-4-13-8)14-9(16)10(15)17/h4-5H,3H2,1-2H3,(H,14,16) |
InChIキー |
YIAUBOJEKCAYPK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C2=C(C(=NC=N2)Cl)NC(=O)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


